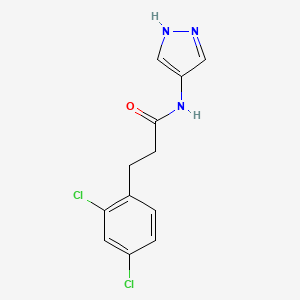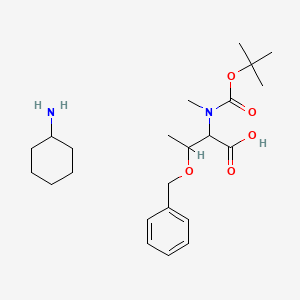
Boc-N-Me-Thr(Bzl)-OH.CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-Thr(Bzl)-OH.CHA: Boc-O-benzyl-N-methyl-L-threonine , is a compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed in solid-phase peptide synthesis due to its stability and ease of handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-N-methyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the methylation of the amino group, followed by the protection of the hydroxyl group with a benzyl group.
Industrial Production Methods: Industrial production of Boc-O-benzyl-N-methyl-L-threonine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-O-benzyl-N-methyl-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used for the oxidation of the benzyl group.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for the reduction of the benzyl group.
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-L-threonine.
Oxidized Product: Oxidation of the benzyl group results in N-methyl-L-threonine carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Boc-O-benzyl-N-methyl-L-threonine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of biologically active peptides .
Medicine: In medicinal chemistry, Boc-O-benzyl-N-methyl-L-threonine is used in the development of peptide-based drugs. It is employed in the synthesis of peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceutical applications. It is also employed in the production of peptide-based materials for various applications .
Mécanisme D'action
Mechanism: The mechanism of action of Boc-O-benzyl-N-methyl-L-threonine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Boc group is removed under acidic conditions, allowing the amino group to participate in further reactions .
Molecular Targets and Pathways: The primary molecular target of Boc-O-benzyl-N-methyl-L-threonine is the amino group of threonine. The pathways involved include the protection and deprotection of functional groups during peptide synthesis .
Comparaison Avec Des Composés Similaires
Boc-N-Me-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-N-methyl-L-threonine but with a tyrosine backbone.
Boc-N-Me-Ser(Bzl)-OH: Similar compound with a serine backbone.
Boc-N-Me-Val(Bzl)-OH: Similar compound with a valine backbone.
Uniqueness: Boc-O-benzyl-N-methyl-L-threonine is unique due to its specific combination of protecting groups and its application in the synthesis of threonine-containing peptides. Its stability and ease of removal make it particularly valuable in peptide synthesis .
Propriétés
Formule moléculaire |
C23H38N2O5 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
cyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2 |
Clé InChI |
CULYTHDISPZXCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


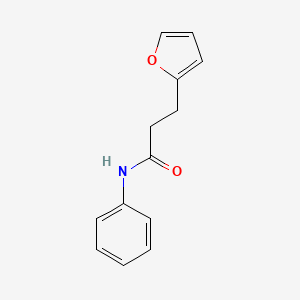

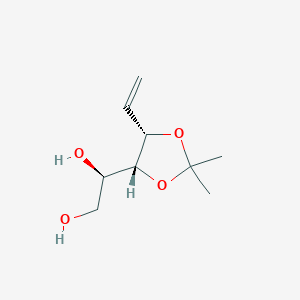
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


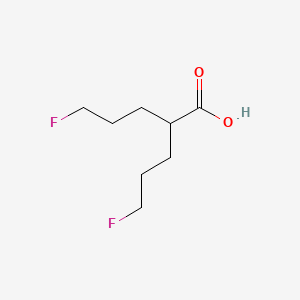
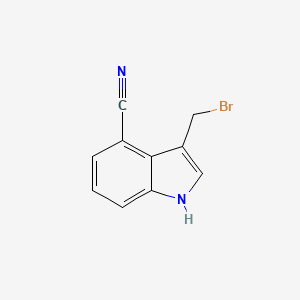
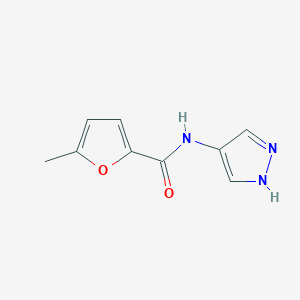
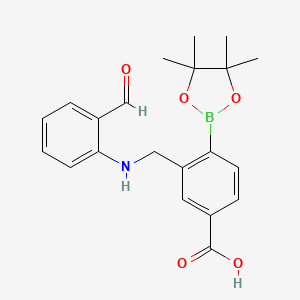

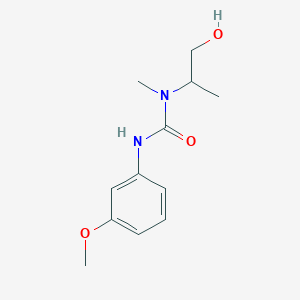
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
